BenchChemオンラインストアへようこそ!

2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Ion channel pharmacology Pain research Electrophysiology

该化合物是吡啶酮-苯磺酰胺系列中唯一经PatchXpress电生理学确认的NaV 1.7抑制剂(IC50=240 nM)。与4-取代类似物相比,2,4-二甲氧基取代模式赋予了独特的电子和立体特性,可能导致不同的选择性。采购此化合物可确保获知NaV 1.7的效力基线,并为碳酸酐酶抑制筛选提供新型选择性。它是疼痛通路和离子通道研究的理想起点。

Molecular Formula C14H17N3O5S
Molecular Weight 339.37
CAS No. 1021219-12-4
Cat. No. B2739159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1021219-12-4
Molecular FormulaC14H17N3O5S
Molecular Weight339.37
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC
InChIInChI=1S/C14H17N3O5S/c1-21-11-5-6-13(12(10-11)22-2)23(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3
InChIKeySXDNIXSULVURBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1021219-12-4): A Structurally Differentiated Pyridazinone-Sulfonamide for Ion-Channel and Multi-Target Profiling


2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule belonging to the pyridazinone-tethered sulfonamide class. It features a 2,4-dimethoxy-substituted benzenesulfonamide core linked via an ethylene spacer to a 6-oxopyridazin-1(6H)-yl moiety. This architecture distinguishes it from the more commonly explored 4-substituted benzenesulfonamide analogs and positions it as a candidate for programs requiring selective modulation of ion channels such as NaV 1.7 [1]. The compound is commercially supplied as a research-grade chemical with typical purity ≥95% .

Why Generic Benzenesulfonamide Replacement Fails: Structural Determinants of Target Engagement for 2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide


Within the pyridazinone-sulfonamide family, small changes to the benzenesulfonamide substitution pattern profoundly alter both potency and selectivity. For example, moving from a 4-methoxy to a 2,4-dimethoxy substitution can shift the electronic and steric profile of the sulfonamide pharmacophore, directly impacting binding to carbonic anhydrase isoforms or ion-channel voltage-sensing domains [1]. The ethylene linker length also gates the spatial relationship between the pyridazinone and the sulfonamide, making analogs with propyl or methylene linkers functionally non-equivalent. Consequently, substituting a cheaper, more readily available analog such as 4-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide or 4-ethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide without confirmatory head-to-head testing risks introducing unpredictable changes in potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence: 2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide vs. Closest Structural Analogs


NaV 1.7 Channel Inhibition: Direct Electrophysiology Data for the Target Compound

The target compound is the only member of the 2,4-dimethoxy-substituted pyridazinone-sulfonamide series with a publicly reported IC50 against human NaV 1.7. In a PatchXpress voltage-clamp assay on HEK293 cells expressing partially inactivated human NaV 1.7 channels, it exhibited an IC50 of 240 nM [1]. For the closest commercially listed analogs—4-methoxy-, 4-ethyl-, 4-fluoro-, and 2,4,6-trimethyl-substituted variants—no NaV 1.7 data are available, preventing any assumption of activity equivalence.

Ion channel pharmacology Pain research Electrophysiology

Structural Differentiation: 2,4-Dimethoxy Substitution Pattern vs. Single-Substituted and Non-Methoxy Analogs

The 2,4-dimethoxy substitution represents a unique electronic configuration among the N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide series. The ortho-methoxy group introduces steric hindrance near the sulfonamide nitrogen, while the para-methoxy group donates electron density through resonance. In contrast, the 4-methoxy analog lacks ortho substitution, the 4-ethyl analog replaces a polar methoxy with a lipophilic alkyl group, and the 2,4,6-trimethyl analog introduces three methyl groups that alter both steric bulk and logP without providing hydrogen-bond acceptors . These differences are expected to impact binding to CA isoforms and other targets where the sulfonamide moiety acts as a zinc-binding group, as demonstrated for related 4-(6-oxopyridazin-1-yl)benzenesulfonamides [1].

Medicinal chemistry SAR Sulfonamide pharmacophore

Linker Length Specificity: Ethylene vs. Propylene and Amide Linkers

The ethylene linker (-CH2-CH2-) in the target compound dictates a precise distance and conformational flexibility between the benzenesulfonamide and the 6-oxopyridazinone ring. A closely related amide analog, 2,4-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (CAS 1105199-40-3), replaces the sulfonamide with an amide and extends the linker to propylene, which is expected to alter both the angle and the rotational freedom of the terminal ring system . While no direct comparative activity data exist, molecular modeling of similar pyridazinone-sulfonamide series indicates that linker length and composition critically influence the ability to simultaneously engage the CA active site and a secondary target such as COX-2 or 5-LOX [1].

Linker SAR Conformational analysis Pyridazinone tethering

Carbonic Anhydrase Inhibition Potential: Class-Level Evidence Supporting the Sulfonamide Pharmacophore

Although no direct CA inhibition data exist for the target compound, the 4-(6-oxopyridazin-1-yl)benzenesulfonamide scaffold has been demonstrated to potently inhibit carbonic anhydrase isoforms II and IX. In a recent study, compound 7c (a phenylpyridazine-tethered sulfonamide) exhibited an IC50 of 0.63 nM against CA II with 605-fold selectivity over CA I and significant in vivo intraocular pressure reduction [1]. Separately, 4-(6-oxopyridazin-1-yl)benzenesulfonamides showed dual CA/COX-2 inhibition with KI values in the low nanomolar range [2]. The target compound's sulfonamide group is the canonical zinc-binding warhead required for CA inhibition, and its 2,4-dimethoxy substitution may further modulate isoform selectivity, though this has not been empirically confirmed.

Carbonic anhydrase Glaucoma Multi-target anti-inflammatory

Supplier-Reported Purity and Batch Reproducibility: Target Compound vs. Analogs

The target compound is commercially available with documented purity ≥95% (HPLC) as a research-grade solid [1]. This purity level is comparable to or exceeds that of listed analogs. However, the target compound's molecular complexity (C14H17N3O5S, MW 339.37) and the presence of two methoxy groups necessitate rigorous analytical characterization to confirm identity and exclude des-methoxy or over-alkylated impurities. For procurement decisions, the availability of a certificate of analysis (CoA) including HPLC, NMR, and MS data is essential; vendors supplying the target compound typically provide these [1].

Quality control Procurement specification Chemical purity

Off-Target Selectivity Assessment: NaV 1.7 vs. PI3Kα and Other Kinases

The BindingDB entry for the target compound reports an IC50 of 240 nM against NaV 1.7, but no data are available for other ion channels or kinase targets [1]. However, a structurally distinct pyridazine-containing sulfonamide (CHEMBL5192518) has been reported to inhibit PI3Kα with an IC50 of 46 nM [2]. This raises the possibility that the pyridazinone-sulfonamide scaffold may have polypharmacology, including kinase inhibition. The absence of selectivity data for the target compound represents both a risk and an opportunity: procurement for NaV 1.7-focused programs must be accompanied by selectivity profiling against PI3Kα and related kinases to rule out off-target effects, while multi-target drug discovery programs may find the scaffold's potential promiscuity advantageous.

Selectivity profiling Kinase inhibition Safety pharmacology

Optimal Application Scenarios for 2,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Based on Quantitative Evidence


NaV 1.7-Focused Pain Drug Discovery Programs Requiring Validated Chemical Starting Points

The target compound is the only member of the pyridazinone-benzenesulfonamide series with confirmed NaV 1.7 inhibitory activity (IC50 = 240 nM) in a PatchXpress electrophysiology assay [1]. This makes it a logical starting point for hit-to-lead campaigns targeting NaV 1.7-mediated pain pathways. Unlike purchasing an untested analog that may be completely inactive against NaV 1.7, procurement of this compound guarantees a known potency baseline against the target of interest.

Carbonic Anhydrase Isoform Selectivity Screening with a Non-Typical Substitution Pattern

The 2,4-dimethoxy substitution pattern is absent from the published series of 4-(6-oxopyridazin-1-yl)benzenesulfonamide CA inhibitors [2]. Acquiring this compound for CA panel screening—particularly against CA II, CA IX, and CA XII—offers the opportunity to identify isoform-selectivity shifts driven by the ortho-methoxy group. If the compound retains CA inhibitory activity, it could represent a novel selectivity profile inaccessible to 4-substituted analogs.

Multi-Target Anti-Inflammatory Agent Design Leveraging the Pyridazinone-Sulfonamide Pharmacophore

Published evidence demonstrates that pyridazinone-benzenesulfonamides can simultaneously engage CA, COX-2, and 5-LOX [2]. The target compound's unique 2,4-dimethoxy configuration may tilt the multi-target activity balance, potentially enhancing COX-2 or 5-LOX inhibition relative to CA inhibition. Procurement for multi-target anti-inflammatory screening is supported by class-level precedent, with the understanding that empirical multi-target profiling is required.

Kinase Counter-Screening and Polypharmacology Assessment in NaV 1.7 Projects

Given the structural alert that related pyridazine-sulfonamides inhibit PI3Kα (IC50 = 46 nM) [3], any NaV 1.7-focused program using this compound should incorporate PI3Kα and broader kinase panel screening. This creates a specific procurement scenario where the compound serves dual purpose: primary NaV 1.7 pharmacology and selectivity profiling against kinase off-targets, providing richer SAR data per compound purchased.

Quote Request

Request a Quote for 2,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.